molecular formula C11H10N2O2 B1594545 methyl 1-phenyl-1H-pyrazole-4-carboxylate CAS No. 7188-96-7

methyl 1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B1594545
CAS No.: 7188-96-7
M. Wt: 202.21 g/mol
InChI Key: KWBAYDFXUVGRPW-UHFFFAOYSA-N
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Description

Methyl 1-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce halogenated pyrazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 1-phenyl-1H-pyrazole-4-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and other fields .

Biological Activity

Methyl 1-phenyl-1H-pyrazole-4-carboxylate (MPPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

MPPC is characterized by its pyrazole ring structure, which is known for conferring various pharmacological properties. The molecular formula is C10H10N2O2C_{10}H_{10}N_{2}O_{2}, and it features a carboxylate group that enhances its reactivity and interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer potential of MPPC and its derivatives. For instance, a study demonstrated that compounds derived from pyrazole scaffolds exhibit significant cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and H460 (lung cancer) cells.

Research Findings

  • Inhibition of Cancer Cell Proliferation : Compounds related to MPPC showed IC50 values ranging from 11 µM to 49 µM against MCF-7 cells, indicating potent inhibitory effects on cell proliferation .
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of key signaling pathways, such as glycogen synthase kinase (GSK) and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Table 1: Cytotoxicity of MPPC Derivatives Against MCF-7 Cells

CompoundIC50 (µM)Mechanism of Action
10e11GSK inhibitor
10d12CDK inhibitor
10c25EGFR inhibitor
10a49Induces apoptosis

Antimicrobial Activity

MPPC has also been evaluated for its antimicrobial properties. A series of studies indicated that pyrazole derivatives exhibit significant antibacterial activity against various pathogens.

Research Findings

  • Broad-Spectrum Activity : MPPC derivatives demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 4 µg/mL .
  • Comparison with Standard Antibiotics : Some derivatives exhibited antibacterial potency comparable to ciprofloxacin, a widely used antibiotic .

Table 2: Antibacterial Activity of MPPC Derivatives

CompoundMIC (µg/mL)Target Bacteria
4d4Staphylococcus aureus
4k2Listeria monocytogenes
4a16Escherichia coli

Anti-inflammatory Activity

The anti-inflammatory potential of MPPC has been explored through various in vitro studies. Pyrazole derivatives have shown promising results in inhibiting pro-inflammatory cytokines.

Research Findings

  • Cytokine Inhibition : Compounds derived from MPPC were found to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory responses, with efficacy comparable to standard anti-inflammatory drugs like dexamethasone .

Table 3: Inhibitory Effects on Cytokines

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound A76%86%
Compound B61%75%

Properties

IUPAC Name

methyl 1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-7-12-13(8-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBAYDFXUVGRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356632
Record name methyl 1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7188-96-7
Record name methyl 1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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